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Compound of Interest

Compound Name: 3-Bromo-5-formylbenzonitrile

Cat. No.: B592712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-5-formylbenzonitrile, also known as 3-bromo-5-cyanobenzaldehyde, is a

substituted aromatic compound with the chemical formula C₈H₄BrNO. Its structure, featuring a

nitrile, a formyl (aldehyde), and a bromo group on the benzene ring, makes it a versatile

intermediate in organic synthesis. This guide provides a comprehensive overview of its

physicochemical properties, synthesis, and potential applications, with a focus on its emerging

role in medicinal chemistry.

Physicochemical Properties
While experimentally determined data for 3-Bromo-5-formylbenzonitrile is limited in publicly

available literature, its basic properties have been identified. The compound is typically an off-

white to light yellow solid.[1] Key identifiers and computed properties are summarized below.
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Property Value Source

Molecular Formula C₈H₄BrNO [2][3]

Molecular Weight 210.04 g/mol [2]

CAS Number 644982-55-8 [2][3]

Physical State Off-white to light yellow solid [1]

Topological Polar Surface Area

(TPSA)
40.86 Å² [3]

LogP (predicted) 2.13328 [3]

Hydrogen Bond Donor Count 0 [3]

Hydrogen Bond Acceptor

Count
2 [3]

Rotatable Bond Count 1 [3]

Synthesis and Reactivity
Detailed experimental protocols for the synthesis of 3-Bromo-5-formylbenzonitrile are not

readily available in peer-reviewed literature. However, synthetic routes can be inferred from

procedures for analogous compounds. Common strategies for the introduction of a formyl

group onto a substituted benzonitrile or the cyanation of a substituted benzaldehyde are

plausible approaches.

For instance, the formylation of a bromo-benzonitrile derivative or the cyanation of a bromo-

benzaldehyde derivative could be employed. One potential synthetic pathway could involve the

oxidation of 3-bromo-5-(hydroxymethyl)benzonitrile using a mild oxidizing agent like pyridinium

chlorochromate (PCC). Another approach could be the reaction of 3,5-dibromobenzonitrile with

a formylating agent via a Grignard or organolithium intermediate.

The reactivity of 3-Bromo-5-formylbenzonitrile is dictated by its three functional groups:

Formyl Group: The aldehyde functionality can undergo typical reactions such as oxidation to

a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-
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forming reactions like Wittig, Grignard, and aldol reactions.

Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or

reduced to an amine. It can also participate in cycloaddition reactions.

Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic

substitution reactions and is particularly well-suited for cross-coupling reactions such as

Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of

substituents at this position.

A logical workflow for utilizing 3-Bromo-5-formylbenzonitrile in a synthetic project would

involve sequential reactions targeting these functional groups.
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Synthetic Utility Workflow

3-Bromo-5-formylbenzonitrile

Reaction at Formyl Group
(e.g., Wittig, Grignard)

1. Modify aldehyde

Intermediate 1

Reaction at Bromo Group
(e.g., Suzuki, Heck coupling)

Intermediate 2

Reaction at Nitrile Group
(e.g., Hydrolysis, Reduction)

Intermediate 3

2. Cross-coupling

3. Transform nitrile

Final Product

Further functionalization

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b592712?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A potential workflow for the multi-step synthesis starting from 3-Bromo-5-
formylbenzonitrile.

Potential Applications in Drug Discovery
A significant application of 3-Bromo-5-formylbenzonitrile is in the synthesis of substituted

(homo)piperidines that act as neurokinin 1 (NK1) receptor antagonists. The NK1 receptor, the

primary receptor for the neuropeptide Substance P, is implicated in various physiological and

pathological processes, including pain, inflammation, depression, and emesis.[4] Consequently,

NK1 receptor antagonists are a subject of intense research in drug development.

The structural motifs present in 3-Bromo-5-formylbenzonitrile are valuable for building the

core of potential NK1 receptor antagonists. The formyl group can be used to construct

heterocyclic ring systems, while the bromo and nitrile groups offer handles for further

functionalization to optimize binding affinity and pharmacokinetic properties.
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Caption: The role of 3-Bromo-5-formylbenzonitrile in the drug discovery pipeline for NK1

receptor antagonists.

Experimental Protocols (Exemplary)
While a specific protocol for 3-Bromo-5-formylbenzonitrile is not available, the following are

representative procedures for key transformations of similar molecules that a researcher could

adapt.
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General Procedure for Bromination of an Aromatic
Aldehyde (Adapted from the synthesis of 3-bromo-5-
nitrobenzaldehyde)

Dissolve the starting benzaldehyde derivative in a suitable solvent, such as concentrated

sulfuric acid, at room temperature.

Add N-bromosuccinimide (NBS) portion-wise to the solution.

Heat the reaction mixture to a moderate temperature (e.g., 65 °C) and maintain for a

specified time (e.g., 1 hour).[5]

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

Upon completion, cool the reaction to room temperature and pour it into ice water to

precipitate the product.

Collect the solid product by filtration.

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl

acetate/petroleum ether).[5]

General Procedure for Suzuki Cross-Coupling of an Aryl
Bromide

To a reaction vessel, add the aryl bromide, a boronic acid or ester, a palladium catalyst (e.g.,

Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

Heat the reaction mixture under an inert atmosphere to a specified temperature (e.g., 80-100

°C) for a designated time, monitoring by TLC or LC-MS.

After cooling to room temperature, dilute the mixture with water and extract with an organic

solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Safety Information
3-Bromo-5-formylbenzonitrile should be handled with care in a well-ventilated area or fume

hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab

coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, in

contact with skin, or if inhaled, and may cause skin and eye irritation.

Conclusion
3-Bromo-5-formylbenzonitrile is a valuable building block for organic synthesis, particularly in

the field of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical

transformations, making it an attractive starting material for the synthesis of complex

molecules. The demonstrated utility of this compound in the preparation of precursors for NK1

receptor antagonists highlights its potential for the development of novel therapeutics. Further

research into the experimental properties and reactivity of 3-Bromo-5-formylbenzonitrile is

warranted to fully exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-
formylbenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b592712#physicochemical-properties-of-3-bromo-5-
formylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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